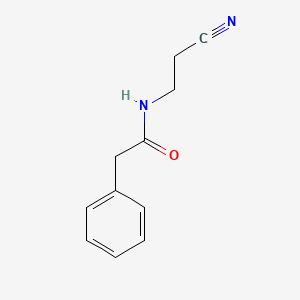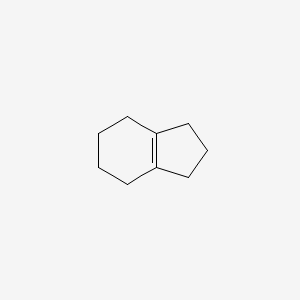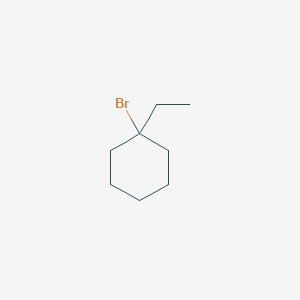
1-Bromo-1-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-ethylcyclohexane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of ethylcyclohexane, where a bromine atom is attached to the first carbon of the cyclohexane ring
Métodos De Preparación
1-Bromo-1-ethylcyclohexane can be synthesized through the addition of hydrobromic acid (HBr) to 1-ethylcyclohexene. This reaction follows Markovnikov’s rule, where the bromine atom attaches to the carbon with the greater number of hydrogen atoms. The reaction conditions typically involve the use of HBr in an inert solvent such as dichloromethane at room temperature . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
1-Bromo-1-ethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1 reactions): In the presence of a nucleophile, such as a hydroxide ion (OH⁻) or a cyanide ion (CN⁻), the bromine atom can be replaced by the nucleophile, forming products like 1-ethylcyclohexanol or 1-ethylcyclohexyl cyanide.
Elimination Reactions (E2 and E1 reactions): When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form 1-ethylcyclohexene.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
1-Bromo-1-ethylcyclohexane is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Although less common, it may be used in studies involving the interaction of brominated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-bromo-1-ethylcyclohexane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparación Con Compuestos Similares
1-Bromo-1-ethylcyclohexane can be compared with other brominated cyclohexane derivatives, such as:
1-Bromo-2-ethylcyclohexane: This compound has the bromine atom on the second carbon, leading to different reactivity and steric effects.
1-Bromo-1-methylcyclohexane: Similar in structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-Bromo-1-cyclohexane: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Número CAS |
931-95-3 |
|---|---|
Fórmula molecular |
C8H15Br |
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
1-bromo-1-ethylcyclohexane |
InChI |
InChI=1S/C8H15Br/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
Clave InChI |
ISYSBGSTMJRWFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


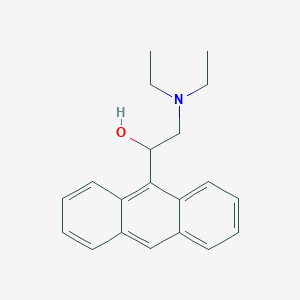


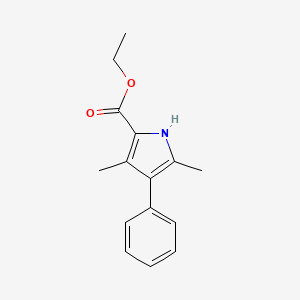
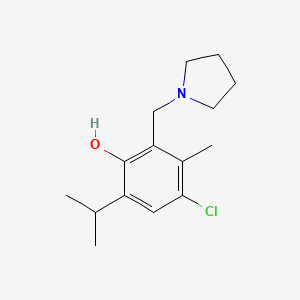
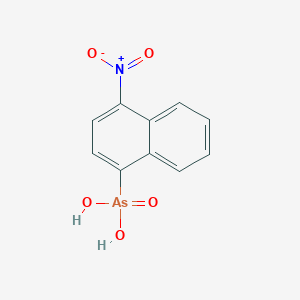

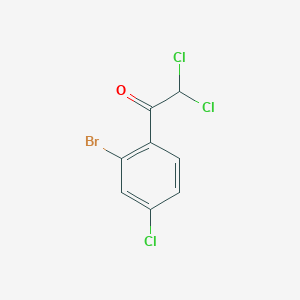
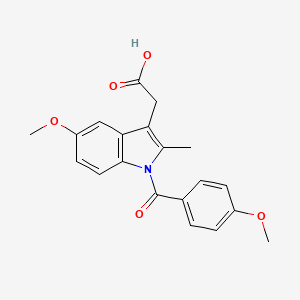
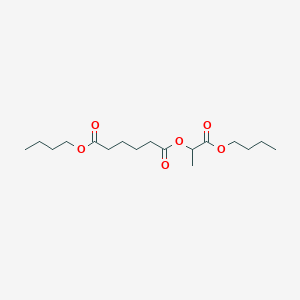
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)

